4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine
Overview
Description
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine typically involves the trifluoromethylation of a pyrazole derivative followed by its coupling with a pyridine ring. One common method involves the reaction of trifluoromethylpyrazole with a pyridine derivative under specific conditions . The reaction conditions often include the use of a base and a suitable solvent, with the reaction being carried out at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrazole or pyridine rings.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where different substituents can be introduced
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its desired biological effects . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)pyridine: Similar in structure but lacks the pyrazole ring, which may result in different chemical properties and applications.
3-(trifluoromethyl)pyrazole: Contains the pyrazole ring with a trifluoromethyl group but lacks the pyridine ring, leading to different reactivity and uses.
Trifluoromethylpyridines: A broader class of compounds with varying positions of the trifluoromethyl group on the pyridine ring.
Uniqueness
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine is unique due to the presence of both the trifluoromethyl group and the pyrazole-pyridine structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)pyrazol-1-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)8-3-6-15(14-8)7-1-4-13-5-2-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFBZDVHJMESNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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